N-(3,5-dimethylphenyl)-2-(4-(3,5-dimethylphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetamide
Description
This compound features a dihydropyrazine core substituted with two 3,5-dimethylphenyl groups and an acetamide linker. Its planar structure and conjugated system may contribute to UV/Vis absorbance, which is critical for analytical characterization.
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2-[4-(3,5-dimethylphenyl)-2,3-dioxopyrazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3/c1-14-7-15(2)10-18(9-14)23-20(26)13-24-5-6-25(22(28)21(24)27)19-11-16(3)8-17(4)12-19/h5-12H,13H2,1-4H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVTIIMMDYORDSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CN2C=CN(C(=O)C2=O)C3=CC(=CC(=C3)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Features and Substituent Effects
The compound is compared below with three pharmacopeial analogs (compounds m , n , and o ) from Pharmacopeial Forum 43(1) (2017) :
| Feature | Target Compound | Compounds m/n/o |
|---|---|---|
| Core Structure | 2,3-Dioxo-3,4-dihydropyrazine | Tetrahydropyrimidin-1(2H)-yl |
| Substituents | Dual 3,5-dimethylphenyl groups on dihydropyrazine + acetamide linker | 2,6-Dimethylphenoxy acetamido + tetrahydro pyrimidinyl + branched alkyl chains |
| Aromatic Substitution | Para-substituted (3,5-dimethyl) on phenyl rings | Ortho-substituted (2,6-dimethyl) on phenoxy groups |
| Key Functional Groups | Acetamide, diketone | Butanamide, hydroxy, tetrahydropyrimidinone |
Structural Implications :
- The 3,5-dimethylphenyl groups in the target compound provide symmetrical para-substitution, reducing steric hindrance compared to the 2,6-dimethylphenoxy groups in compounds m/n/o, which may hinder rotational freedom .
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound (Predicted) | Compounds m/n/o (Reported) |
|---|---|---|
| Molecular Weight | ~424 g/mol | ~600–650 g/mol |
| logP (Lipophilicity) | ~3.5 (moderate) | ~4.2–4.8 (higher) |
| Solubility | Low (due to aromaticity) | Very low (branched chains) |
| Metabolic Stability | Moderate (diketone hydrolysis) | High (stable tetrahydropyrimidinone) |
Key Findings :
- The target compound’s lower molecular weight and moderate logP suggest better membrane permeability than m/n/o , which have bulky alkyl chains .
- The tetrahydropyrimidinone core in m/n/o confers metabolic stability, whereas the target compound’s diketone moiety may be prone to enzymatic reduction or hydrolysis.
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